molecular formula C13H21N5OS B2899867 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1013774-53-2

3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2899867
CAS No.: 1013774-53-2
M. Wt: 295.41
InChI Key: KVSNQCSJTLIHGT-UHFFFAOYSA-N
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Description

3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a fascinating compound belonging to the triazole family, which is renowned for its wide applications in medicinal and industrial chemistry. This particular compound is notable for its unique structure, featuring a triazole ring substituted with isopentylthio, methoxy, and methylpyrazol groups, lending it diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole generally involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction where a thiolated intermediate is formed, followed by alkylation with methoxy and methylpyrazol derivatives under controlled conditions.

Industrial Production Methods

  • On an industrial scale, the compound's synthesis is streamlined for efficiency and yield. Advanced techniques, such as continuous flow chemistry, may be employed to ensure consistent quality and high throughput. The reaction conditions are meticulously optimized to balance temperature, solvent choice, and catalyst use, minimizing by-products and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under various oxidative conditions.

  • Reduction: : Reduction reactions can be targeted at the pyrazole ring or the triazole ring, leading to partially or fully reduced products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at positions adjacent to the sulfur or on the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : These reactions often use halogenating agents or nucleophiles like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

  • Oxidative and reductive modifications produce sulfoxides/sulfones and hydrogenated derivatives, respectively. Substitution reactions yield a variety of derivatives based on the substituent introduced.

Scientific Research Applications

3-(Isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has diverse applications across multiple scientific disciplines:

  • Biology: : Investigated for its antimicrobial and antifungal properties, showing effectiveness against various strains of bacteria and fungi.

  • Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of antifungal, antibacterial, and anticancer therapies.

  • Industry: : Employed as a stabilizer and additive in polymer chemistry, enhancing the properties of plastics and coatings.

Mechanism of Action

The mechanism by which 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole exerts its effects is multifaceted:

  • Molecular Targets: : It interacts with key enzymes and proteins in microbial cells, disrupting their metabolic pathways and leading to cell death. In the case of anticancer activity, it might inhibit specific kinase enzymes or interfere with DNA replication.

  • Pathways Involved: : The compound can modulate oxidative stress pathways, induce apoptosis in cancer cells, and disrupt cell wall synthesis in fungi and bacteria.

Comparison with Similar Compounds

Compared to other triazole derivatives, 3-(isopentylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

  • 1,2,4-Triazole: : Basic skeleton, widely used in pharmaceuticals like fluconazole.

  • 3-(Pentylthio)-1,2,4-triazole: : Similar structure but lacks the methoxy and pyrazol groups.

  • 4-Methyl-1,2,4-triazole: : Structurally simpler, used in different contexts compared to our compound.

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5OS/c1-9(2)6-7-20-13-15-14-11(18(13)4)10-8-17(3)16-12(10)19-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNQCSJTLIHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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